

Application Note: Functional Characterization of 6-Chloro-4-o-tolyl-nicotinamide

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Compound of Interest

Compound Name: 6-Chloro-4-o-tolyl-nicotinamide

Cat. No.: B8762609

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Introduction & Compound Profile

6-Chloro-4-o-tolyl-nicotinamide is a privileged scaffold in medicinal chemistry. Its 4-aryl-pyridine core serves as the pharmacophore for two distinct biological targets:

- **P2X7 Receptor (Antagonist):** The nicotinamide moiety acts as an orthosteric or allosteric blocker of the ATP-gated P2X7 ion channel, a key driver of inflammation (IL-1 release).
- **NK1 Receptor (Precursor/Antagonist):** It is the primary building block for "Netupitant-like" anti-emetic drugs. While the intermediate itself has lower affinity than the final piperazine-substituted drug, it is frequently screened to establish Structure-Activity Relationships (SAR).

Compound Specifications

Property	Detail
Chemical Name	6-Chloro-4-(2-methylphenyl)pyridine-3-carboxamide
CAS Number	342417-00-9
Molecular Formula	C H ClN O
Primary Targets	P2X7 Receptor (Primary scaffold activity), NK1 Receptor (Precursor)
Solubility	DMSO (>10 mM); Ethanol (Low)
Storage	-20°C (Desiccated)

Mechanism of Action & Signaling Pathways

Understanding the dual-pathway relevance is critical for assay selection.

P2X7 Pathway (Inflammation)

Activation of P2X7 by high concentrations of extracellular ATP (or BzATP) leads to:

- Opening of a cation channel (Na⁺/Ca²⁺ influx, K⁺ efflux).
- Formation of a large macropore (permeable to dyes like YO-PRO-1).^[1]
- Activation of the NLRP3 inflammasome and release of IL-1.

NK1 Pathway (Neuromodulation)

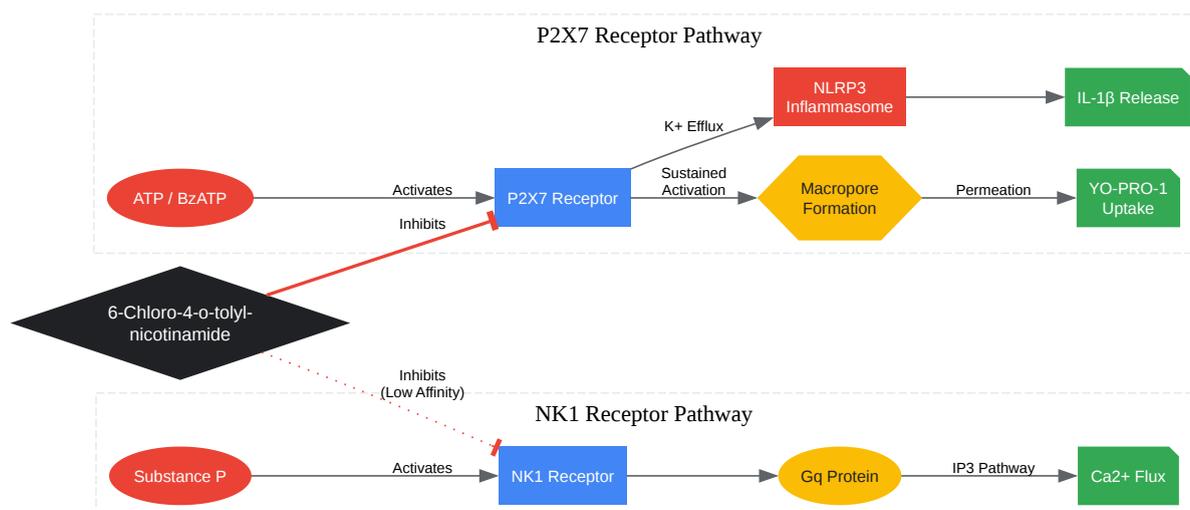
Substance P binds to the Gq-coupled NK1 receptor, triggering:

- PLC

activation.

- IP

generation and Calcium mobilization from intracellular stores.



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Figure 1: Dual-target signaling map. The compound primarily targets P2X7 pore formation (left) and serves as a structural precursor for NK1 inhibition (right).

Protocol A: P2X7 Pore Formation Assay (YO-PRO-1 Uptake)

This is the gold standard assay for nicotinamide-based P2X7 antagonists. It measures the ability of the compound to block the formation of the large cytolytic pore induced by BzATP.

Materials

- Cell Line: HEK293 stably transfected with human P2X7 (HEK-hP2X7) or differentiated THP-1 cells.
- Reagents:
 - YO-PRO-1 Iodide (Thermo Fisher, Cat# Y3603).
 - Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
 - Assay Buffer: Low divalent cation buffer (PBS with 0.5 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, pH 7.4). Note: High Mg inhibits P2X7.
- Detection: Fluorescence Plate Reader (Ex/Em: 490/535 nm).

Step-by-Step Methodology

- Cell Preparation:
 - Harvest HEK-hP2X7 cells using Accutase (avoid Trypsin to preserve receptor integrity).
 - Resuspend in Assay Buffer at 1×10^6 cells/mL.
 - Plate 20 μ L/well (2×10^5 cells) into a 384-well black/clear-bottom poly-D-lysine coated plate.

- Compound Addition:
 - Prepare a 3x serial dilution of **6-Chloro-4-o-tolyl-nicotinamide** in Assay Buffer (max DMSO 0.5%).
 - Add 10 μ L of compound to cells.
 - Incubate for 30 minutes at Room Temperature (RT) in the dark.
- Dye Loading:
 - Prepare a 2 μ M YO-PRO-1 solution in Assay Buffer.
 - Add 10 μ L of YO-PRO-1 to all wells (Final concentration: 0.5 μ M).
- Activation:
 - Add 10 μ L of BzATP (EC concentration, typically 30–100 μ M depending on cell line).
- Kinetic Read:
 - Immediately transfer to plate reader.
 - Measure fluorescence every 60 seconds for 30–60 minutes.
- Data Analysis:
 - Calculate the Slope (RFU/min) or Area Under the Curve (AUC) for the linear phase (typically 5–20 min).
 - Normalize to "No Agonist" (0%) and "BzATP Only" (100%) controls.
 - Plot % Inhibition vs. Log[Compound] to determine IC

Protocol B: NK1 Receptor Calcium Flux Assay (FLIPR)

Use this protocol if evaluating the compound as a lead for NK1 antagonist development.

Materials

- Cell Line: CHO-K1 or HEK293 stably expressing human NK1 receptor.
- Reagents:
 - Calcium Indicator: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).
 - Agonist: Substance P (Sigma).
 - Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).
- Detection: FLIPR Tetra or FlexStation.

Step-by-Step Methodology

- Plating: Seed cells (15,000/well) in 384-well black-wall plates 24 hours prior to assay.
- Dye Loading:
 - Remove culture media.
 - Add 20 μ L of Calcium-6 dye loading solution.
 - Incubate 1 hour at 37°C, then 15 min at RT.
- Compound Pre-treatment:
 - Add 10 μ L of **6-Chloro-4-o-tolyl-nicotinamide** (5x concentration).
 - Incubate for 20 minutes at RT.
- Agonist Injection:

- Prepare Substance P at 5x EC

(typically 10 nM final).
- Place plate in FLIPR.
- Inject 10 μ L Substance P while recording fluorescence.
- Analysis:
 - Measure "Max - Min" fluorescence units.
 - Calculate IC

based on inhibition of the Substance P response.

Data Interpretation & Troubleshooting

Expected Results

Assay	Expected IC (Approx.)	Interpretation
P2X7 (YO-PRO-1)	0.1 – 10 μ M	The nicotinamide core is a known P2X7 pharmacophore. Activity confirms the scaffold's integrity.
NK1 (Ca Flux)	> 10 μ M	As an intermediate, this molecule lacks the critical piperazine/side-chains required for high-affinity NK1 binding (Netupitant IC is ~1 nM).

Troubleshooting Guide

- High Background in YO-PRO Assay: P2X7 is sensitive to mechanical stress. Handle cells gently and ensure temperature stability (P2X7 pore opening is temperature-dependent; 37°C

is optimal, RT is acceptable but slower).

- Compound Precipitation: **6-Chloro-4-o-tolyl-nicotinamide** is lipophilic. Ensure DMSO concentration is constant across wells and does not exceed 1% (which can affect P2X7 function).
- Lack of NK1 Activity: This is expected. This assay serves as a negative control or a baseline to demonstrate the potency shift once the molecule is derivatized into Netupitant.

References

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